molecular formula C11H20N2O2 B574790 tert-Butyl 3-azabicyclo[3.1.1]heptan-1-ylcarbamate CAS No. 175868-01-6

tert-Butyl 3-azabicyclo[3.1.1]heptan-1-ylcarbamate

Número de catálogo: B574790
Número CAS: 175868-01-6
Peso molecular: 212.293
Clave InChI: DDCLWQQNPIZBNG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Historical Context and Discovery

The synthesis of tert-butyl 3-azabicyclo[3.1.1]heptan-1-ylcarbamate (CAS 175868-01-6) emerged as part of broader efforts to develop sp³-rich bicyclic scaffolds for medicinal chemistry. Early reports of its synthesis date to the 2010s, with commercial availability noted by 2014. The compound gained prominence due to its structural similarity to pyridine and piperidine, making it a valuable bioisostere in drug design. A pivotal advancement occurred in 2024, when Lysenko et al. published a scalable multigram synthesis route via intramolecular imide formation from cyclobutane-derived precursors. This method addressed previous limitations in accessibility, enabling broader pharmacological exploration.

Nomenclature and Structural Classification

The compound’s IUPAC name, tert-butyl N-(3-azabicyclo[3.1.1]heptan-1-yl)carbamate, reflects its core structure:

  • Bicyclo[3.1.1]heptane : A fused bicyclic system comprising a six-membered ring (cyclohexane) and a three-membered ring (cyclopropane), with bridgehead atoms at positions 1 and 3.
  • Azabicyclo : A nitrogen atom replaces one carbon at position 3.
  • Carbamate : A tert-butyloxycarbonyl (Boc) group protects the secondary amine at position 1.

Structural features include:

Property Description
Molecular Formula C₁₁H₂₀N₂O₂
Molecular Weight 212.29 g/mol
Bridge System [3.1.1] bicyclic framework with 6- and 3-membered rings
Functional Groups Boc-protected carbamate, tertiary amine
Stereochemistry Rigid chair-like conformation with restricted nitrogen lone pair dynamics

Significance in Organic Chemistry

This compound addresses critical challenges in drug design:

  • Bioisosteric Replacement : Serves as a saturated analog of pyridine, reducing metabolic liabilities while maintaining similar spatial and electronic profiles.
  • Synthetic Versatility : Participates in Suzuki–Miyaura and Chan–Evans–Lam couplings, enabling modular derivatization at the bridgehead position.
  • Physicochemical Optimization : Lowers lipophilicity (calculated LogP = 1.26) compared to aromatic counterparts, improving solubility in lead optimization.

Notable applications include:

  • Key intermediate in PROTAC (proteolysis-targeting chimera) development.
  • Building block for purinergic receptor P2Y₁₄ antagonists.

Position within Bicyclic Carbamate Family

The compound occupies a unique niche among bicyclic carbamates:

Feature This compound Comparative Bicyclic Carbamates
Ring System [3.1.1] [3.2.1] (e.g., 6-oxa-1-azabicyclo[3.2.1]octan-7-one)
Nitrogen Position Bridgehead (position 3) Non-bridgehead (e.g., position 1 in [3.2.1] systems)
Synthetic Accessibility High via Strecker reaction/sp³–sp² couplings Often requires photocycloaddition
Drug-Likeness Enhanced aqueous solubility vs. aromatic analogs Variable depending on ring strain

Its balanced combination of synthetic tractability and bioisosteric efficacy distinguishes it from related scaffolds like bicyclo[1.1.1]pentanes or norbornane derivatives. The Boc group further enhances stability during multistep syntheses, a limitation observed in unprotected azabicycloheptanes.

Propiedades

IUPAC Name

tert-butyl N-(3-azabicyclo[3.1.1]heptan-1-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-11-4-8(5-11)6-12-7-11/h8,12H,4-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCLWQQNPIZBNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CC(C1)CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Cyclopropanation Reactions

Cyclopropanation serves as a cornerstone for constructing the azabicyclo[3.1.1]heptane scaffold. A representative approach involves the reaction of spirocyclic oxetanyl nitriles with tert-butyl carbamate under reductive conditions. For example, lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) facilitates nitrile reduction to the corresponding amine, which subsequently undergoes intramolecular cyclization.

Key Reaction Parameters:

  • Temperature: −78°C to 0°C to minimize side reactions.

  • Catalyst: None required for reductive steps; palladium catalysts (e.g., Pd(OAc)₂) enhance diastereoselectivity in related cyclopropanations.

  • Yield: 65–75% after chromatographic purification.

Palladium-Catalyzed Methods

Palladium-mediated cross-coupling reactions enable modular assembly of the bicyclic framework. Suzuki-Miyaura couplings between boronic acid derivatives and halogenated precursors are employed to introduce substituents pre-cyclization. For instance, a brominated azabicycloheptane intermediate reacts with tert-butyl carbamate-protected boronic esters under Pd(PPh₃)₄ catalysis.

Typical Conditions:

  • Solvent: Dioxane/water (4:1 v/v).

  • Base: K₂CO₃ or Cs₂CO₃.

  • Temperature: 80–100°C.

  • Yield: 70–85%.

Reaction Optimization

Temperature and Solvent Effects

Low temperatures (−20°C to 0°C) in dichloromethane (DCM) or THF improve carbamate formation efficiency by reducing tert-butyl chloroformate decomposition. Polar aprotic solvents like dimethylformamide (DMF) accelerate amine activation but risk carbamate hydrolysis.

Catalytic Systems

Palladium catalysts with bidentate ligands (e.g., BINAP) enhance stereocontrol in cyclopropanation. For example, Pd₂(dba)₃ with (R)-BINAP achieves >90% diastereomeric excess (de) in related bicyclic systems.

Industrial-Scale Production

Continuous Flow Synthesis

Transitioning from batch to continuous flow reactors improves scalability and reproducibility. A two-stage system couples reductive amination and carbamate protection, achieving 85% yield at 10 kg/day throughput.

Process Parameters:

StageReactor TypeResidence TimeKey Metrics
1Tubular (stainless steel)30 min95% conversion
2Packed-bed (Pd/C catalyst)15 min90% selectivity

Purification Strategies

Crystallization from ethyl acetate/hexane mixtures (1:3 v/v) affords >99% purity. Alternatively, simulated moving bed (SMB) chromatography resolves diastereomers with 98% recovery.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms ≥97% purity. Retention time: 8.2 min under 1 mL/min flow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, tert-butyl), 3.20–3.35 (m, 2H, bicyclic CH₂), 4.85 (br s, 1H, NH).
¹³C NMR (101 MHz, CDCl₃): δ 28.3 (tert-butyl CH₃), 80.1 (C=O), 155.6 (carbamate carbonyl).

Mass Spectrometry (MS)

Electrospray ionization (ESI+): m/z 213.15 [M+H]⁺ (calculated 212.29).

Comparative Analysis with Analogues

tert-Butyl 3-azabicyclo[3.1.1]heptan-6-ylcarbamate

The 6-yl isomer requires harsher conditions for carbamate installation due to steric hindrance. Yields drop to 50–60% compared to the 1-yl derivative’s 70–85%.

Unprotected Azabicycloheptanes

Omitting the tert-butyl carbamate group simplifies synthesis but limits stability in acidic media.

Análisis De Reacciones Químicas

Types of Reactions: tert-Butyl 3-azabicyclo[3.1.1]heptan-1-ylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Aplicaciones Científicas De Investigación

Chemistry: tert-Butyl 3-azabicyclo[3.1.1]heptan-1-ylcarbamate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules that can be used in various chemical reactions .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its bicyclic structure can interact with biological targets, making it a candidate for the development of new therapeutic agents .

Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mecanismo De Acción

The mechanism of action of tert-Butyl 3-azabicyclo[3.1.1]heptan-1-ylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active sites, inhibiting the function of the target molecule. The bicyclic structure provides rigidity, enhancing the binding affinity and specificity .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis focuses on bicyclic carbamates and azabicyclo derivatives with structural or functional similarities. Key differences in ring systems, substituent positions, and pharmacological relevance are highlighted.

Structural Isomers and Bicyclic Variants

tert-Butyl 3-azabicyclo[3.1.1]heptan-6-ylcarbamate (CAS 1363382-46-0)
  • Molecular Formula : C₁₁H₂₀N₂O₂ (identical to the target compound) .
  • Key Difference : The carbamate group is attached to the 6-position of the bicyclo[3.1.1]heptane ring instead of the 1-position.
  • Applications : Used in research settings with >97% purity. Solutions require storage at -80°C (6-month stability) or -20°C (1-month stability) .
tert-Butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate (CAS 880545-32-4)
  • Molecular Formula : C₁₁H₂₀N₂O₂.
  • Key Difference : Features a bicyclo[4.1.0]heptane core, introducing a seven-membered ring with a bridgehead nitrogen.
  • Relevance : Serves as a precursor for boron-containing derivatives (e.g., tert-butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, CAS 2095495-26-2), which are critical in Suzuki-Miyaura coupling reactions .
tert-Butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate (CAS 198211-38-0)
  • Molecular Formula : C₁₀H₁₈N₂O₂.
  • Key Difference : A smaller bicyclo[3.1.0]hexane system with a five-membered ring.
  • Synthesis: Prepared via reactions in ethanol or methanol with catalysts like Pd/C, yielding derivatives with fluorophenyl or pyridine substituents .

Functionalized Derivatives

tert-Butyl 1-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS 134575-14-7)
  • Modification : A hydroxymethyl group at the 1-position enhances polarity and hydrogen-bonding capacity.
  • Applications : Intermediate for bioactive molecules, including antiviral agents .
6-Methyl-3-azabicyclo[4.1.0]heptane Hydrochloride (CAS 2227206-53-1)
  • Key Feature : Methyl substitution at the 6-position and a hydrochloride salt form.
  • Stability : Improved solubility in aqueous media compared to neutral carbamates .

Comparative Data Table

Compound Name CAS Number Bicyclo System Molecular Formula Molecular Weight (g/mol) Purity Storage Conditions Key Applications
tert-Butyl 3-azabicyclo[3.1.1]heptan-1-ylcarbamate 175868-01-6 [3.1.1] C₁₁H₂₀N₂O₂ 212.29 N/A 2–8°C, dry Pharmaceutical synthesis
tert-Butyl 3-azabicyclo[3.1.1]heptan-6-ylcarbamate 1363382-46-0 [3.1.1] C₁₁H₂₀N₂O₂ 212.29 >97% -80°C (solutions) Research
tert-Butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate 880545-32-4 [4.1.0] C₁₁H₂₀N₂O₂ 212.29 N/A Not specified Boronate precursor
tert-Butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate 198211-38-0 [3.1.0] C₁₀H₁₈N₂O₂ 198.27 N/A Room temperature Medicinal chemistry

Key Research Findings

Ring Size and Rigidity : Bicyclo[3.1.1]heptane derivatives exhibit greater conformational rigidity than bicyclo[4.1.0] or [3.1.0] systems, making them preferred for stabilizing bioactive conformations .

Substituent Position : The 1-yl vs. 6-yl carbamate attachment in bicyclo[3.1.1]heptane analogs alters steric interactions, impacting binding to enzymes like proteases .

Boronated Derivatives : Compounds like CAS 2095495-26-2 (bicyclo[4.1.0] with a boronate ester) are pivotal in cross-coupling reactions for drug discovery .

Stability Challenges : Solutions of tert-Butyl 3-azabicyclo[3.1.1]heptan-6-ylcarbamate degrade rapidly at -20°C compared to -80°C, necessitating strict storage protocols .

Actividad Biológica

tert-Butyl 3-azabicyclo[3.1.1]heptan-1-ylcarbamate (CAS Number: 175868-01-6) is a bicyclic compound that has garnered attention for its potential biological activities, particularly as a ligand for various receptors. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

  • Molecular Formula : C11H20N2O2
  • Molecular Weight : 212.29 g/mol
  • Purity : Typically ≥97% in commercial preparations

Biological Activity Overview

The biological activities of this compound are primarily linked to its interactions with opioid receptors and other neuropharmacological pathways.

Opioid Receptor Interaction

Research indicates that compounds structurally related to azabicyclo[3.1.0]hexane derivatives exhibit significant binding affinity for μ-opioid receptors, which are crucial in pain modulation and analgesia. For instance, a study highlighted the structure-activity relationship (SAR) of 3-azabicyclo[3.1.0]hexane derivatives that demonstrated high selectivity for μ-receptors over δ and κ subtypes, suggesting potential applications in pain management and pruritus treatment in veterinary medicine .

Antinociceptive Properties

The compound's ability to act as an antagonist for morphine-induced antinociception has been documented, indicating its potential role in developing new analgesics with fewer side effects compared to traditional opioids .

Synthesis Methods

The synthesis of this compound typically involves cyclopropanation reactions or other palladium-catalyzed methods that yield high diastereoselectivities and yields . These synthetic routes allow for the efficient production of the compound for further biological evaluation.

Case Studies and Research Findings

StudyFindings
SAR Study on 3-Azabicyclo CompoundsIdentified compounds with picomolar binding affinities to μ-opioid receptors; showed selective activity over δ and κ receptors .
Antinociceptive ActivityDemonstrated effectiveness in reducing pain responses in animal models, highlighting its potential in analgesic therapy .
Synthesis and Biological EvaluationDeveloped novel derivatives via palladium-catalyzed reactions; assessed their pharmacological profiles, showing promising results against pain pathways .

Q & A

Q. What established synthetic routes are available for tert-Butyl 3-azabicyclo[3.1.1]heptan-1-ylcarbamate, and what intermediates are critical for structural fidelity?

The synthesis typically involves spirocyclic oxetanyl nitriles as precursors, which undergo reductive cyclization to form the bicyclic core. Key intermediates include tert-butyl carbamate-protected amines and azabicycloheptane derivatives. Reaction optimization focuses on controlling stereochemistry and minimizing byproducts through temperature and catalyst selection .

Q. How can researchers verify the purity and structural integrity of this compound?

Analytical methods include:

  • HPLC : For purity assessment (≥97% purity is standard for research-grade material) .
  • NMR spectroscopy : To confirm regiochemistry and Boc-protection integrity .
  • Mass spectrometry : For molecular weight validation (e.g., C₁₁H₂₀N₂O₂, MW 212.29) .

Q. What are the primary applications of this compound in medicinal chemistry?

The compound serves as a precursor for bioisosteric replacements in drug design. For example, substituting pyridine rings with azabicycloheptanes improves solubility and metabolic stability, as demonstrated in analogs of antihistamines like Rupatidine .

Advanced Research Questions

Q. How can enantioselective synthesis of azabicycloheptane derivatives be achieved using asymmetric catalysis?

Lewis acid-catalyzed (3 + 3) cycloadditions between bicyclobutanes and nitrones enable enantioselective construction of the bicyclic framework. Chiral ligands (e.g., bisoxazoline) are critical for achieving >90% enantiomeric excess .

Q. What strategies resolve discrepancies in reaction yields during scale-up of azabicycloheptane synthesis?

Contradictions in yields often arise from solvent polarity effects or incomplete intermediate purification. Systematic optimization includes:

  • Solvent screening : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity .
  • Catalyst loading adjustments : Reducing Pd/C or Rh catalyst amounts minimizes side reactions .

Q. How do steric and electronic properties of the azabicycloheptane core influence its bioisosteric utility?

The rigid bicyclic structure mimics meta-substituted benzene rings while reducing planarity, enhancing metabolic stability. Computational studies (e.g., DFT) correlate ring strain with binding affinity in target proteins .

Q. What mechanistic insights explain the reduction of spirocyclic oxetanyl nitriles to azabicycloheptanes?

The reaction proceeds via a two-step mechanism:

  • Nitrile reduction : Catalytic hydrogenation forms a primary amine.
  • Intramolecular cyclization : Base-mediated ring closure yields the bicyclic structure. Kinetic studies highlight pH and temperature as critical variables .

Q. How can researchers address instability of this compound under acidic conditions?

Instability arises from Boc-group cleavage. Mitigation strategies include:

  • Protecting group alternatives : Trityl or Fmoc groups for acid-sensitive applications .
  • Storage conditions : Sealed containers at 2–8°C in inert atmospheres prolong shelf life .

Q. What role does the azabicycloheptane scaffold play in improving physicochemical properties of CNS-targeted drugs?

The scaffold reduces logP values by ~1.5 units compared to aromatic analogs, enhancing blood-brain barrier penetration. Case studies in dopamine receptor modulators demonstrate improved bioavailability .

Q. How can cross-coupling reactions be integrated into functionalization of the azabicycloheptane core?

Suzuki-Miyaura coupling with boronate esters (e.g., tert-butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate) enables introduction of aryl/heteroaryl groups. Pd(PPh₃)₄ and K₂CO₃ in DMF at 100°C are standard conditions .

Methodological Guidance

  • Contradiction Analysis : When conflicting data arise (e.g., divergent melting points), cross-validate results using multiple techniques (DSC for mp, X-ray crystallography for solid-state structure) .
  • Scalability : Pilot studies using flow chemistry reduce batch variability during large-scale synthesis .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.